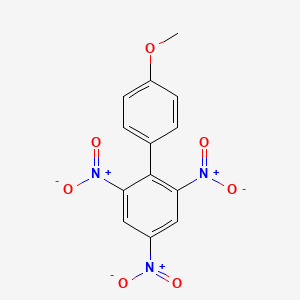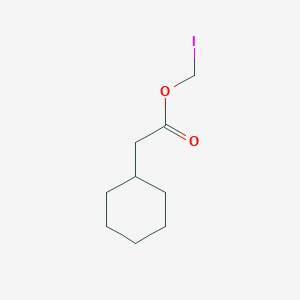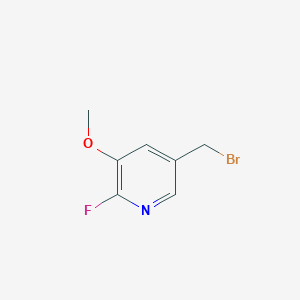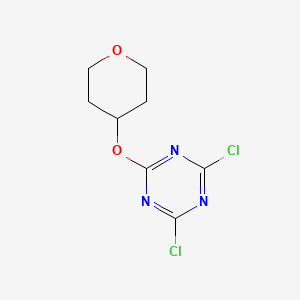
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is a chemical compound with a complex structure that includes both triazine and tetrahydropyran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with various functional groups.
Applications De Recherche Scientifique
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a triazine ring.
2,4-Dichloro-6-(methoxy)-1,3,5-triazine: This compound has a methoxy group instead of the tetrahydropyran moiety.
Uniqueness
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is unique due to the presence of both triazine and tetrahydropyran moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9Cl2N3O2 |
|---|---|
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
2,4-dichloro-6-(oxan-4-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C8H9Cl2N3O2/c9-6-11-7(10)13-8(12-6)15-5-1-3-14-4-2-5/h5H,1-4H2 |
Clé InChI |
OXAJIYYMYJYMAR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)



![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
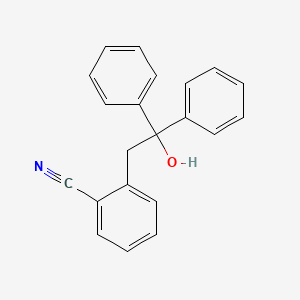

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)
